![molecular formula C7H8N2O2 B1337688 2-Amino-6-methylisonicotinic acid CAS No. 65169-64-4](/img/structure/B1337688.png)
2-Amino-6-methylisonicotinic acid
Overview
Description
2-Amino-6-methylisonicotinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, featuring an amino group at the 2-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-6-methylisonicotinic acid involves the reaction of 2-chloro-6-methylisonicotinic acid with aqueous ammonia, copper (II) sulfate, and sodium sulfide in an autoclave at 155°C overnight . Another method involves heating a mixture of this compound and aminoguanidine sulfate at 205°C for 16 hours under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-6-methylisonicotinic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Active Pharmaceutical Ingredients (APIs) : The compound can be transformed into APIs through various synthetic pathways, enhancing the efficacy of therapeutic agents.
- Research Studies : Several studies have investigated its potential in drug development, focusing on its role in synthesizing compounds that target specific biological processes.
Agricultural Chemistry
The compound is also recognized for its utility in agricultural applications. It acts as an intermediate for the production of agrochemicals, which are essential for crop protection and enhancement.
- Pesticides and Herbicides : Research indicates that derivatives of this compound can lead to the development of effective pesticides and herbicides, contributing to sustainable agricultural practices.
Synthetic Pathways
Various synthetic methods have been developed to produce this compound efficiently. Notable methods include:
- One-Pot Synthesis : A method involving the reaction of 2-chloro-3-cyano-6-methylpyridine with ammonia in an aqueous solution, followed by hydrolysis to yield high-purity this compound .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 2-Amino-6-methylisonicotinic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoisonicotinic acid
- 6-Methylisonicotinic acid
- 2-Amino-3-methylisonicotinic acid
Uniqueness
2-Amino-6-methylisonicotinic acid is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
2-Amino-6-methylisonicotinic acid (2-A-6-MNA) is a derivative of isonicotinic acid, characterized by the presence of an amino group at the second position and a methyl group at the sixth position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 152.15 g/mol
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that 2-A-6-MNA may possess comparable antimicrobial activity.
- Neuropharmacological Effects : The compound's structural similarities to other nicotinic acid derivatives indicate potential neuroactive properties, which could be beneficial in treating neurological disorders .
- Enzyme Inhibition : Preliminary studies suggest that 2-A-6-MNA may inhibit enzymes involved in metabolic pathways, such as 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which plays a role in the kynurenine pathway associated with neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study investigated the effects of 2-A-6-MNA on neuronal cell lines. The results indicated that treatment with this compound led to increased cell viability under stress conditions, suggesting potential neuroprotective effects. Further research is needed to explore the mechanisms underlying these effects and their implications for treating neurodegenerative diseases.
The biological activity of 2-A-6-MNA is attributed to its ability to interact with various biological targets:
- Binding Affinity : Research indicates that 2-A-6-MNA may bind to nicotinic acetylcholine receptors, potentially modulating synaptic transmission and influencing cognitive functions .
- Metabolic Pathway Modulation : By inhibiting enzymes like 3HAO, it may alter the production of neuroactive metabolites within the kynurenine pathway, which is crucial for maintaining neurotransmitter balance in the central nervous system .
Table 2: Comparison with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Aminonicotinic Acid | Amino group at position 2 | Known for its role in anti-tuberculosis therapy |
2-Methylamino-Isonicotinic Acid | Methylamino group at position 2 | Exhibits distinct neuropharmacological effects |
Isonicotinic Acid | Basic structure without amino substitution | Widely used as an intermediate in drug synthesis |
The unique arrangement of functional groups in 2-A-6-MNA may confer distinct biological activities compared to these similar compounds, making it a valuable candidate for further pharmaceutical development.
Properties
IUPAC Name |
2-amino-6-methylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJEOMVLKJPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496635 | |
Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-64-4 | |
Record name | 2-Amino-6-methyl-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65169-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.